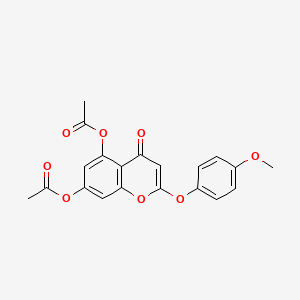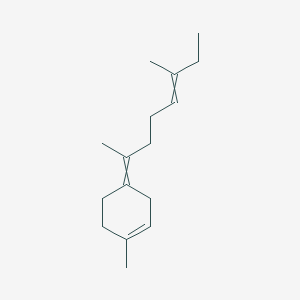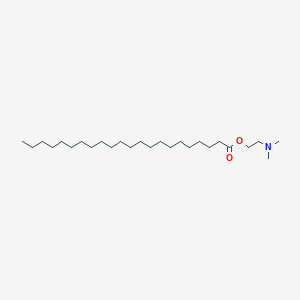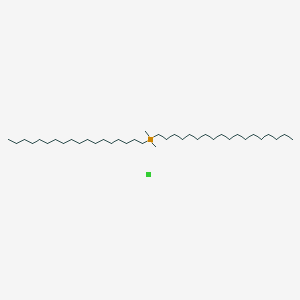
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane is a boron-containing compound with a unique structure It is characterized by the presence of boron atoms in a cyclic arrangement, which imparts distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane typically involves the reaction of boron-containing precursors with organic reagents under controlled conditions. One common method involves the use of boron trichloride and an appropriate organic ligand to form the desired cyclic structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: Substitution reactions can occur at the boron or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, such as amines or halides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane involves its interaction with various molecular targets. In catalysis, the boron atoms can coordinate with substrates, facilitating chemical transformations. In biological systems, the compound may interact with cellular components, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2,4,5-tri(phenyl)-1,3-diborolane: Similar structure but with phenyl groups instead of propan-2-ylidene groups.
1,3-Dimethyl-2,4,5-tri(methyl)-1,3-diborolane: Similar structure but with methyl groups instead of propan-2-ylidene groups.
Uniqueness
1,3-Dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane is unique due to the presence of propan-2-ylidene groups, which impart distinct steric and electronic properties
Propriétés
Numéro CAS |
131193-61-8 |
|---|---|
Formule moléculaire |
C14H24B2 |
Poids moléculaire |
214.0 g/mol |
Nom IUPAC |
1,3-dimethyl-2,4,5-tri(propan-2-ylidene)-1,3-diborolane |
InChI |
InChI=1S/C14H24B2/c1-9(2)12-13(10(3)4)16(8)14(11(5)6)15(12)7/h1-8H3 |
Clé InChI |
UJTLVDMYDODAGX-UHFFFAOYSA-N |
SMILES canonique |
B1(C(=C(C)C)B(C(=C(C)C)C1=C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)




![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)


![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)




